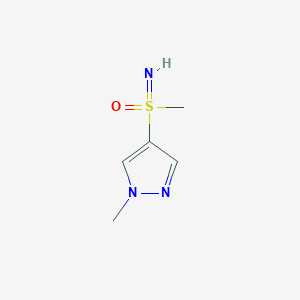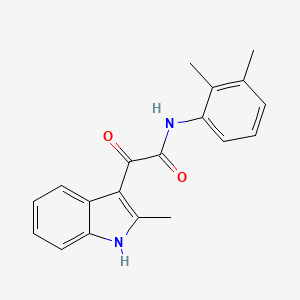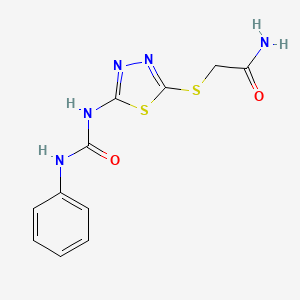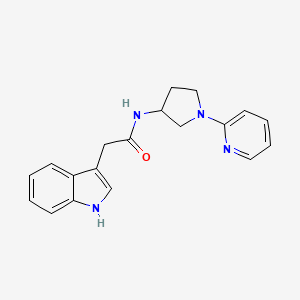![molecular formula C10H16N6O B2705664 N-[1-(1-Methyltetrazol-5-yl)piperidin-4-yl]prop-2-enamide CAS No. 2125660-76-4](/img/structure/B2705664.png)
N-[1-(1-Methyltetrazol-5-yl)piperidin-4-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-Methyltetrazol-5-yl)piperidin-4-yl]prop-2-enamide, commonly known as MTP, is a synthetic compound that belongs to the class of tetrazole-containing piperidine derivatives. MTP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
MTP is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that catalyzes the hydrolysis of endocannabinoids, such as anandamide. By inhibiting FAAH, MTP increases the levels of endocannabinoids, leading to the activation of cannabinoid receptors and the modulation of synaptic transmission and plasticity. MTP has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the synthesis of prostaglandins, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
MTP has been shown to exhibit analgesic and anti-inflammatory effects in various animal models of pain and inflammation. MTP has also been shown to modulate synaptic transmission and plasticity in the hippocampus and the striatum, two brain regions that are involved in learning and memory. MTP has been shown to increase the levels of endocannabinoids, such as anandamide, in the brain and the peripheral tissues, leading to the activation of cannabinoid receptors and the modulation of synaptic transmission and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
MTP has several advantages as a research tool, including its high potency and selectivity for FAAH inhibition, its ability to increase the levels of endocannabinoids, and its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. However, MTP also has some limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential interactions with other compounds.
Orientations Futures
MTP has several potential future directions in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, MTP can be used as a lead compound for the development of new drugs that target the central nervous system. In pharmacology, MTP can be further studied for its potential applications in the treatment of pain and inflammation. In neuroscience, MTP can be used to study the role of the endocannabinoid system in the regulation of synaptic transmission and plasticity. Further studies are needed to fully understand the potential applications and limitations of MTP.
Méthodes De Synthèse
MTP can be synthesized using a multi-step process that involves the reaction of 1-methylpiperidin-4-amine with acryloyl chloride, followed by the reaction with sodium azide and copper(I) iodide to form the tetrazole ring. The final compound is obtained by the removal of the protecting group using trifluoroacetic acid. The purity and yield of the final product can be improved by using appropriate purification techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
MTP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, MTP has been used as a lead compound for the development of new drugs that target the central nervous system. In pharmacology, MTP has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. In neuroscience, MTP has been used to study the role of the endocannabinoid system in the regulation of synaptic transmission and plasticity.
Propriétés
IUPAC Name |
N-[1-(1-methyltetrazol-5-yl)piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O/c1-3-9(17)11-8-4-6-16(7-5-8)10-12-13-14-15(10)2/h3,8H,1,4-7H2,2H3,(H,11,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOXFXNMVJUZIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)N2CCC(CC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2705592.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2705593.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2705596.png)

![N2-Phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine](/img/structure/B2705599.png)


